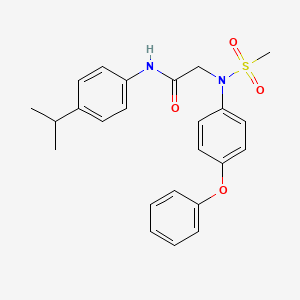
3,7-dimethyloctyl 4-morpholinylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-dimethyloctyl 4-morpholinylacetate, also known as DMAA, is a synthetic compound that has gained popularity in the research community due to its potential applications in scientific research. DMAA is a white, crystalline powder that is soluble in water and has a molecular formula of C13H25NO2.
作用機序
The exact mechanism of action of 3,7-dimethyloctyl 4-morpholinylacetate is not fully understood. It is believed to act as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. This leads to increased heart rate, blood pressure, and respiratory rate. 3,7-dimethyloctyl 4-morpholinylacetate also has a vasoconstrictive effect, which can improve blood flow to certain areas of the body.
Biochemical and Physiological Effects:
3,7-dimethyloctyl 4-morpholinylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate. It also has a vasoconstrictive effect, which can improve blood flow to certain areas of the body. 3,7-dimethyloctyl 4-morpholinylacetate has been shown to have a stimulant effect on the central nervous system, leading to increased alertness and cognitive function.
実験室実験の利点と制限
3,7-dimethyloctyl 4-morpholinylacetate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its potential applications in scientific research. However, there are also limitations to the use of 3,7-dimethyloctyl 4-morpholinylacetate in lab experiments. It has been shown to have potential side effects, including increased heart rate and blood pressure. It also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 3,7-dimethyloctyl 4-morpholinylacetate. One area of research is its potential use as a dietary supplement and performance enhancer. It has also been studied for its potential use in the treatment of certain medical conditions, such as asthma and attention deficit hyperactivity disorder (ADHD). Further research is needed to fully understand the mechanism of action of 3,7-dimethyloctyl 4-morpholinylacetate and its potential applications in scientific research. Additionally, more studies are needed to investigate the long-term effects of 3,7-dimethyloctyl 4-morpholinylacetate and its potential side effects.
合成法
3,7-dimethyloctyl 4-morpholinylacetate is synthesized through a multi-step process that involves the reaction of 4-morpholinylacetic acid with 3,7-dimethyloctan-1-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain the final form of 3,7-dimethyloctyl 4-morpholinylacetate.
科学的研究の応用
3,7-dimethyloctyl 4-morpholinylacetate has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including vasoconstriction, bronchodilation, and central nervous system stimulation. 3,7-dimethyloctyl 4-morpholinylacetate has been used in studies investigating its effects on blood pressure, heart rate, and cognitive function. It has also been studied for its potential use as a dietary supplement and performance enhancer.
特性
IUPAC Name |
3,7-dimethyloctyl 2-morpholin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3/c1-14(2)5-4-6-15(3)7-10-20-16(18)13-17-8-11-19-12-9-17/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBBMYXFNAUUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyloctyl morpholin-4-ylacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)
![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)
![[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)


![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)
![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
![4-[3-(4-chlorophenoxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4969090.png)
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)
![1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone](/img/structure/B4969107.png)
![N-(1,3-benzodioxol-5-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4969112.png)